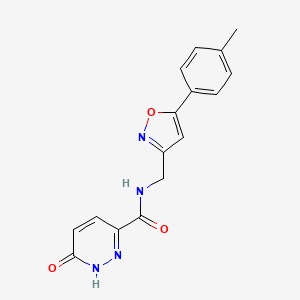![molecular formula C8H10N4 B2928214 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 82703-33-1](/img/structure/B2928214.png)
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) and Receptor-Interacting Protein Kinase 1 (RIPK1) . These kinases play crucial roles in cell cycle regulation and necroptosis, respectively.
Mode of Action
Similar compounds have shown to inhibit their targets by binding to the kinase domain, thereby preventing the phosphorylation process essential for their activity .
Biochemical Pathways
Inhibition of cdk2 and ripk1 would affect thecell cycle progression and necroptosis pathway respectively .
Pharmacokinetics
Similar compounds have been reported to have aClogP value less than 4 and molecular weight less than 400 , suggesting good drug-likeness and potential for good absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
Similar compounds have shown toinhibit the growth of various cell lines and protect cells from necroptosis .
Action Environment
Similar compounds are generally stored in adark place under an inert atmosphere at 2-8°C for optimal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the use of microwave-assisted reactions, which offer a robust and efficient approach for the preparation of pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 to yield amine derivatives.
Substitution: Substitution reactions involve the replacement of functional groups, often using halogenation or alkylation reagents.
Common Reagents and Conditions:
Oxidation: NaClO2, TEMPO, NaClO, CH3CN, sodium phosphate buffer (pH = 6.7), 35°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using NBS (N-bromosuccinimide) or alkylation using alkyl halides.
Major Products Formed:
Oxidation: Carboxamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyrrolopyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the development of antitubercular agents. Derivatives of pyrrolopyrimidine have been studied for their activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory effects .
Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor. It has been identified as a core scaffold for the development of selective inhibitors targeting specific kinases involved in cancer and other diseases .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as electronic and optical materials. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .
Comparaison Avec Des Composés Similaires
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is a derivative with a benzyl group at the 7-position, showing potential as an inhibitor of hepatitis C virus (HCV) protease.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown significant antitubercular activity with a MIC90 value of 0.488 µM.
Uniqueness: 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHWVPTTWWSNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC=NC(=C12)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82703-33-1 |
Source


|
| Record name | 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
![N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2928142.png)

![Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2928144.png)




![N'-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2928152.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2928153.png)
